molecular formula C10H12BrNO2S B6186620 4-(5-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione CAS No. 2648945-68-8

4-(5-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione

Cat. No.: B6186620
CAS No.: 2648945-68-8
M. Wt: 290.18 g/mol
InChI Key: BCXLAOPQXOWYMS-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-2-yl)-1λ⁶-thiane-1,1-dione is a brominated heterocyclic compound featuring a thiane-1,1-dione core (a sulfone derivative of thiacyclohexane) substituted at the 4-position with a 5-bromopyridin-2-yl group.

Properties

CAS No.

2648945-68-8

Molecular Formula

C10H12BrNO2S

Molecular Weight

290.18 g/mol

IUPAC Name

4-(5-bromopyridin-2-yl)thiane 1,1-dioxide

InChI

InChI=1S/C10H12BrNO2S/c11-9-1-2-10(12-7-9)8-3-5-15(13,14)6-4-8/h1-2,7-8H,3-6H2

InChI Key

BCXLAOPQXOWYMS-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1C2=NC=C(C=C2)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione typically involves the following steps:

  • Bromination of Pyridine: : The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

  • Formation of Thiane-1,1-dione: : The thiane-1,1-dione moiety can be synthesized through the oxidation of thiane using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Coupling Reaction: : The brominated pyridine is then coupled with the thiane-1,1-dione under suitable conditions, often involving a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of 4-(5-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione would likely involve large-scale bromination and coupling reactions, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiane moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), various nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dehalogenated products

    Substitution: Functionalized pyridine derivatives

Scientific Research Applications

Chemistry

In organic synthesis, 4-(5-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione serves as a versatile building block for the construction of more complex molecules. Its brominated pyridine ring is particularly useful for cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the formation of carbon-carbon bonds.

Biology

The compound’s structural features make it a candidate for biological studies, particularly in the development of enzyme inhibitors or receptor modulators. Its ability to interact with biological macromolecules can be exploited in drug discovery and development.

Medicine

In medicinal chemistry, derivatives of 4-(5-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism by which 4-(5-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the thiane-1,1-dione moiety can participate in various chemical interactions, influencing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The thiane-1,1-dione scaffold is versatile, and substituent variations significantly influence physical, chemical, and biological properties. Below is a detailed comparison with structurally related compounds:

Table 1: Comparative Analysis of Thiane-1,1-dione Derivatives

Compound Name Molecular Formula Molecular Weight Substituent CAS Number Key Features
4-(5-Bromopyridin-2-yl)-1λ⁶-thiane-1,1-dione C₁₀H₉BrNO₂S 302.15* 5-Bromopyridin-2-yl Not explicitly listed† Aromatic bromine; potential for halogen bonding and cross-coupling reactions
4-(2-Bromoethyl)-1λ⁶-thiane-1,1-dione C₅H₈BrNO₂S 194.03 2-Bromoethyl 2102411-12-9 Aliphatic bromine; may enhance alkylation reactivity
4-(Bromomethyl)-1λ⁶-thiane-1,1-dione C₆H₉BrO₂S 241.15 Bromomethyl 1818868-52-8 Proximal bromine for nucleophilic substitution; higher molecular weight
4-(1,4-Diazepan-1-yl)-1λ⁶-thiane-1,1-dione dihydrochloride C₁₀H₁₈Cl₂N₂O₂S 313.23 1,4-Diazepane 2288708-80-3 Nitrogen-rich substituent; likely improved solubility in acidic conditions
4-(2-Aminoethyl)-1λ⁶-thiane-1,1-dione hydrochloride C₇H₁₆ClNO₂S 213.73 2-Aminoethyl 1354951-86-2 Polar amine group; potential for hydrogen bonding and salt formation

*Estimated molecular weight based on analogous structures. †No explicit CAS number found in evidence; likely underreported or proprietary.

Key Differences and Implications

Substituent Electronic Effects: The 5-bromopyridin-2-yl group in the target compound introduces aromatic bromine, which may facilitate Suzuki-Miyaura cross-coupling reactions, a common strategy in drug discovery . In contrast, aliphatic bromine in 4-(2-bromoethyl)-1λ⁶-thiane-1,1-dione favors nucleophilic substitutions (e.g., SN2 reactions) .

Solubility and Pharmacokinetics: Polar groups like the 2-aminoethyl moiety (CAS 1354951-86-2) improve aqueous solubility, whereas brominated analogs (e.g., 4-(bromomethyl)-1λ⁶-thiane-1,1-dione) may exhibit higher lipophilicity, influencing membrane permeability .

Synthetic Utility :

  • Brominated derivatives (e.g., 4-(bromomethyl)-1λ⁶-thiane-1,1-dione) serve as intermediates for further functionalization, as seen in the synthesis of pyrimidine amines (). The target compound’s pyridinyl bromine could enable late-stage diversification via metal-catalyzed couplings .

Biological Activity

4-(5-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromopyridine moiety and a thiane-1,1-dione structure. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of 4-(5-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione is C10H12BrNO2S. Its structure allows for various interactions with biological targets, which may influence its pharmacological properties.

Table 1: Structural Information

PropertyValue
Molecular FormulaC10H12BrNO2S
Molecular Weight290.2 g/mol
CAS Number2680542-25-8
SMILESC1CS(=O)(=O)CCC1C2=NC=C(C=C2)Br

The biological activity of 4-(5-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione is primarily attributed to its ability to interact with specific enzymes and receptors. The bromopyridine component can form hydrogen bonds and hydrophobic interactions with target proteins, while the thiane-1,1-dione structure may participate in redox reactions or act as a pharmacophore.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The interaction with bacterial enzymes may inhibit their growth.

2. Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, studies on related compounds have shown inhibition of alpha-glucosidase, which is relevant in managing diabetes .

3. Anticancer Potential: Some derivatives of bromopyridine compounds have shown promise in cancer research by inducing apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

A notable study investigated the binding interactions of similar compounds with bovine serum albumin (BSA), revealing insights into their pharmacokinetics and dynamics . The study employed fluorescence quenching techniques to determine binding constants and thermodynamic parameters, indicating that such compounds could be valuable in drug design.

Table 2: Binding Interaction Summary

CompoundBinding Constant (K)Interaction Type
5e (related compound)1.70 × 10^4Static quenching
4-(5-bromopyridin-2-yl)-...TBDTBD

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